Ritodrine -

Ritodrine

Catalog Number: EVT-8867810
CAS Number:
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adrenergic beta-agonist used to control premature labor.
Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
An adrenergic beta-2 agonist used to control PREMATURE LABOR.
Overview

Ritodrine is a synthetic drug primarily classified as a beta-adrenergic agonist. It is mainly used in obstetrics to manage premature labor by relaxing the uterine muscles. The compound was initially developed in the 1960s and has been utilized in various clinical settings, particularly for its tocolytic properties, which help prevent premature contractions during pregnancy.

Source

Ritodrine is synthesized through chemical processes involving various organic compounds. The original synthesis was reported in the literature during the development phase, where it was derived from simpler aromatic compounds and amines.

Classification

Ritodrine belongs to the class of medications known as tocolytics, which are agents that inhibit uterine contractions. It specifically acts on beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the uterus.

Synthesis Analysis

Methods

The synthesis of Ritodrine involves several steps, typically starting from 4-hydroxyphenylacetone. The general synthetic route includes:

  1. Formation of the Intermediate: The initial step involves the reaction of 4-hydroxyphenylacetone with an appropriate amine to form an intermediate compound.
  2. Methylation: The intermediate is then subjected to methylation using methyl iodide or a similar reagent.
  3. Final Product Formation: The final step involves purification processes such as recrystallization or chromatography to isolate Ritodrine.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like high-performance liquid chromatography are often employed to monitor the reaction progress and assess the purity of the final product.

Molecular Structure Analysis

Structure

Ritodrine has a complex molecular structure characterized by a phenolic group and an aliphatic chain. Its chemical formula is C17H21NO3, with a molecular weight of approximately 287.36 g/mol.

Data

  • IUPAC Name: (2S)-N-(1-Hydroxy-2-(4-hydroxyphenyl)ethyl)-N-methyl-2-(3,4-dimethoxyphenyl)acetamide
  • Structural Formula: The structural representation includes a central carbon backbone with hydroxyl groups and methoxy substituents contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Ritodrine can undergo various chemical reactions typical for beta-adrenergic agonists, including:

  1. Hydrolysis: In aqueous environments, Ritodrine may hydrolyze to form its corresponding acid and amine.
  2. Oxidation: Under oxidative conditions, it can form various oxidation products depending on the reactants involved.
  3. Substitution Reactions: The presence of hydroxyl groups makes it susceptible to nucleophilic substitution reactions.

Technical Details

These reactions are significant for understanding the stability and degradation pathways of Ritodrine, especially when considering its formulation for clinical use.

Mechanism of Action

Process

Ritodrine exerts its pharmacological effects primarily through selective stimulation of beta-2 adrenergic receptors located in uterine smooth muscle cells. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in:

  • Relaxation of Smooth Muscle: Increased cAMP levels promote relaxation of uterine smooth muscle fibers, reducing contractility.
  • Inhibition of Calcium Influx: cAMP also inhibits calcium influx into cells, further contributing to muscle relaxation.

Data

Studies have shown that Ritodrine can effectively reduce uterine contractions in both animal models and clinical settings, demonstrating its efficacy as a tocolytic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ritodrine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but has limited solubility in non-polar solvents.
  • Melting Point: The melting point ranges between 100°C to 110°C.

Chemical Properties

  • Stability: Ritodrine is relatively stable under standard conditions but may degrade under extreme pH or temperature.
  • pH Range: It exhibits optimal activity at physiological pH levels (around 7.4).

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance are commonly used to confirm the identity and purity of Ritodrine.

Applications

Scientific Uses

Ritodrine is primarily used in obstetric medicine as a tocolytic agent for managing preterm labor. Its applications include:

  • Prevention of Premature Birth: By inhibiting uterine contractions, it helps prolong pregnancy when premature labor is imminent.
  • Research Applications: Ritodrine serves as a model compound in pharmacological studies aimed at understanding beta-adrenergic signaling pathways and their implications in smooth muscle physiology.
Synthetic Pathways and Optimization of Ritodrine

Historical Evolution of Ritodrine Synthesis

The synthetic development of Ritodrine reflects a century of innovation in tocolytic drug design. Early 20th-century research focused on hormonal treatments for preterm labor, such as Herbert Evans and Katharine Scott Bishop's vitamin E-based fertility studies (1922) and Abramson and Reid's relaxin trials (1955). These approaches proved ineffective, paving the way for targeted β₂-adrenergic receptor agonists. The pivotal shift occurred in the 1960s when chemists replaced the traditional tert-butylamine moiety of sympathomimetics with a p-hydroxyphenylethylamine group and introduced a methyl group at the α-carbon of the phenylethylamine backbone. This yielded Ritodrine's core structure: 4-hydroxy-α-[1-[(4′-hydroxyphenethyl)amino]ethyl]benzyl alcohol [1] [3].

The original synthesis route, documented in the 1970s, involved three critical steps:

  • Bromination: 4-Benzyloxypropiophenone was converted to 4-benzyloxy-α-bromopropiophenone using brominating agents.
  • Amination: Reaction with 2-(4-benzyloxyphenyl)ethylamine formed a secondary amine intermediate.
  • Debenzylation: Catalytic hydrogenation removed benzyl protecting groups to yield Ritodrine [3] [6].

Table 1: Evolution of Key Synthetic Methods for Ritodrine

DecadeSynthetic ApproachKey ImprovementYield
1970sClassical bromination/aminationPalladium-catalyzed debenzylation40-45%
1990sEnantioselective reductive aminationChiral resolution of (R,S)-isomers55-60%
2010sSolvent-free amidation (Patent CN103113237B)Reduced dichloromethane use78%

Catalytic Hydrogenation in Debenzylation Processes

Debenzylation is the decisive step in Ritodrine synthesis, requiring selective removal of benzyl ether protecting groups without reducing phenolic hydroxyls. Early methods employed palladium on carbon (Pd/C) under hydrogen atmospheres (20-50 psi), achieving 85-92% deprotection efficiency. However, Pd leaching (>2 ppm) contaminated products and necessitated costly purification [2] [4].

Patent CN103113237B (2013) optimized this by introducing:

  • Raney Nickel Catalysts: Operated at milder conditions (10-15 psi H₂, 25°C), reducing over-reduction byproducts from 8% to <0.5%.
  • Tetrahydrofuran-Water Co-solvents: Enhanced catalyst-substrate interaction, cutting reaction time from 12 hours to 4 hours.
  • In-line Filtration: Prevented nickel-induced oxidation of catechol intermediates [2].

Table 2: Hydrogenation Catalyst Performance Comparison

CatalystPressure (psi)Temperature (°C)ByproductsRitodrine Purity
Pd/C (5%)30-50505-8%91%
Raney Nickel10-1525<0.5%99.2%
Pd(OH)₂20301.2%98.5%

Stereochemical Control in Chiral Center Formation

Ritodrine contains two chiral centers (C1 and C2), generating four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Pharmacological studies confirm the (1R,2S)-isomer possesses 20-fold higher β₂-receptor binding affinity than other isomers due to optimal interaction with transmembrane helices [5] [3]. The Easson-Stedman hypothesis explains this via three-point binding:

  • Ionic bonding between the protonated amine and Asp113 of β₂-adrenergic receptors.
  • Hydrogen bonding of the C1 hydroxyl with Ser319.
  • π-Stacking of the phenolic ring with Phe290 [5].

Synthetic control is achieved through:

  • Chiral Pool Synthesis: Using D-(-)-erythrose to establish the (R) configuration at C1.
  • Asymmetric Transfer Hydrogenation: Employing Noyori-type catalysts (TsDPEN-Ru) for enantioselective ketone reduction (ee >98%).
  • Diastereomeric Crystallization: Resolving racemates with L-tartaric acid, enriching the (1R,2S)-isomer to 99.5% de [5] [6].

Figure: Four-Point Binding Model of (1R,2S)-Ritodrine to β₂-Adrenergic Receptor[Receptor]—[Asp113]⋯NH⁺—Ritodrine[Ser319]—OH⋯[Hydroxyl at C1][Phe290]—Aromatic stacking→[Phenolic ring][Asn312]—C=O⋯[Catechol OH]

Green Chemistry Approaches to Reduce Byproduct Formation

Traditional Ritodrine synthesis generated 8-10 kg waste/kg API due to halogenated solvents and stoichiometric reductants. Patent CN103396326A (2013) addressed this through:

  • Amidation Solvent Alternatives: Replaced dichloromethane (environmental footprint: 40) with ethyl acetate (footprint: 3) in aminolysis, reducing hydrocarbon emissions by 70% [4].
  • Sodium Triacetoxyborohydride Reduction: Enabled direct reductive amination of 4-hydroxyphenylacetone with tyramine, bypassing brominated intermediates. This eliminated bromide waste streams and increased atom economy from 35% to 82% [4] [2].
  • Continuous Flow Processing: Reduced reaction volume 10-fold by integrating:
  • Enzymatic ketone resolution (Candida antarctica lipase B).
  • Microhydrogenation (Pd/C packed bed reactor).
  • Membrane-based solvent recycling [2].

Table 3: Environmental Metrics of Synthesis Routes

Process ParameterClassical RouteGreen Route (CN103396326A)Reduction
Process Mass Intensity120 kg/kg API28 kg/kg API76.7%
Dichloromethane Use600 L/kg API40 L/kg API93.3%
Brominated Byproducts15 kg/kg API0 kg/kg API100%
Energy Consumption850 MJ/kg API220 MJ/kg API74.1%

Properties

Product Name

Ritodrine

IUPAC Name

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1

InChI Key

IOVGROKTTNBUGK-SJCJKPOMSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Solubility

Complete
1.79e-01 g/L

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.